3-Bromo-4-fluoro-isocyanatomethylbenzene

HDAC Inhibition Epigenetics Medicinal Chemistry

3-Bromo-4-fluoro-isocyanatomethylbenzene (C8H5BrFNO, MW 230.03) is a specialized organic building block within the benzyl isocyanate class, distinguished by its ortho-bromo and para-fluoro substitution pattern on the aromatic ring. This halogenation profile uniquely modulates the electrophilic character of the isocyanate group, influencing its reactivity in nucleophilic addition reactions central to pharmaceutical and agrochemical synthesis.

Molecular Formula C8H5BrFNO
Molecular Weight 230.03 g/mol
Cat. No. B12458529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-fluoro-isocyanatomethylbenzene
Molecular FormulaC8H5BrFNO
Molecular Weight230.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CN=C=O)Br)F
InChIInChI=1S/C8H5BrFNO/c9-7-3-6(4-11-5-12)1-2-8(7)10/h1-3H,4H2
InChIKeyLJGQTQJCZBAWLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-fluoro-isocyanatomethylbenzene (CAS Not Assigned): A Specialized Halogenated Benzyl Isocyanate Building Block


3-Bromo-4-fluoro-isocyanatomethylbenzene (C8H5BrFNO, MW 230.03) is a specialized organic building block within the benzyl isocyanate class, distinguished by its ortho-bromo and para-fluoro substitution pattern on the aromatic ring . This halogenation profile uniquely modulates the electrophilic character of the isocyanate group, influencing its reactivity in nucleophilic addition reactions central to pharmaceutical and agrochemical synthesis [1].

Why Generic Substitution Fails: The Critical Role of Ortho-Bromo/Para-Fluoro Substitution in 3-Bromo-4-fluoro-isocyanatomethylbenzene


The specific ortho-bromo/para-fluoro substitution pattern of 3-Bromo-4-fluoro-isocyanatomethylbenzene is critical for its function. Replacing it with a mono-halogenated analog like 4-fluorobenzyl isocyanate, or an isomer such as 4-bromo-2-fluorobenzyl isocyanate, is not a trivial substitution. Such changes fundamentally alter the electronic density of the aromatic ring and the steric environment around the reactive isocyanatomethyl group [1]. This directly impacts both reaction kinetics during synthesis and the structure-activity relationship (SAR) of the final molecule, as demonstrated in the quantitative evidence below [2].

Quantitative Differentiation of 3-Bromo-4-fluoro-isocyanatomethylbenzene Against Key Comparators


HDAC1 Inhibitory Potency: Direct Comparison with a 3-Bromo-4-fluorobenzyl Derivative

In a direct head-to-head comparison, a derivative of 3-Bromo-4-fluoro-isocyanatomethylbenzene exhibits potent inhibition of Histone Deacetylase 1 (HDAC1) with an IC50 of 1.80 nM [1]. A closely related analog, differentiated by its linker region but incorporating the same 3-bromo-4-fluorobenzyl moiety, shows an IC50 of 100 nM against HDAC in a HeLa cell nuclear extract assay, a 55-fold difference in potency [2]. While not a comparison of the free isocyanates, this demonstrates the high-potency starting point enabled by this specific halogenation pattern when incorporated into a bioactive scaffold.

HDAC Inhibition Epigenetics Medicinal Chemistry

Electrophilic Reactivity: Class-Level Advantage of Halogenated Benzyl Isocyanates

The introduction of electron-withdrawing halogens (bromine and fluorine) onto the aromatic ring of a benzyl isocyanate is a well-established strategy to increase the electrophilicity of the isocyanate group [1]. While specific kinetic data for 3-Bromo-4-fluoro-isocyanatomethylbenzene is not available in the primary literature, class-level inference confirms that its dual halogenation will lead to a faster reaction rate with nucleophiles (e.g., amines, alcohols) compared to the unsubstituted benzyl isocyanate [1]. This is a direct result of the halogens' -I inductive effect, which lowers the electron density at the isocyanate carbon, making it more susceptible to nucleophilic attack.

Reaction Kinetics Nucleophilic Addition Synthetic Chemistry

Physicochemical Property Differentiation: Molecular Weight and Density vs. 4-Fluorobenzyl Isocyanate

The presence of the bromine atom significantly alters the bulk physical properties of 3-Bromo-4-fluoro-isocyanatomethylbenzene compared to a mono-fluorinated analog. Its molecular weight is 230.03 g/mol , which is a 52% increase over 4-fluorobenzyl isocyanate (MW 151.14 g/mol) . While density data for the target compound is not available, the density of a positional isomer, 4-bromo-2-fluorobenzyl isocyanate, is reported as 1.639±0.06 g/cm³ , which is substantially higher than the 1.186 g/mL reported for 4-fluorobenzyl isocyanate . This class-level inference suggests a similar density increase for the target compound.

Physicochemical Properties Purification Handling

Distinct Synthetic Utility: Patent Protection for Specific 3-Bromo-4-fluoro-benzyl Intermediates

The specific substitution pattern of 3-Bromo-4-fluoro-isocyanatomethylbenzene is not an arbitrary choice. A seminal patent (US4326087) from Bayer AG specifically claims a series of 3-bromo-4-fluoro-benzyl derivatives, including alcohols, ethers, and halides, as key intermediates for the synthesis of insecticidal and acaricidal compounds [1]. This indicates that this specific halogenation pattern was empirically determined to provide optimal biological activity for this application, and is not easily replicated by other isomers or analogs. The patent exemplifies a route starting from 3-bromo-4-fluoro-benzyl alcohol, a direct precursor to the target isocyanate.

Agrochemical Synthesis Intellectual Property Freedom to Operate

High-Value Application Scenarios for 3-Bromo-4-fluoro-isocyanatomethylbenzene


Medicinal Chemistry: Building Potent HDAC Inhibitors

The demonstrated potency of 3-bromo-4-fluorobenzyl derivatives against HDAC1 (IC50 = 1.80 nM) [1] positions this isocyanate as a premier building block for generating focused libraries of histone deacetylase inhibitors. Researchers developing new oncology or epigenetic therapeutics should prioritize this compound over generic benzyl isocyanates to maximize initial hit potency and accelerate SAR studies.

Agrochemical R&D: A Validated Intermediate for Novel Insecticides

The specific 3-bromo-4-fluoro substitution pattern is explicitly protected in a foundational Bayer patent for the synthesis of new insecticidal compounds [2]. This makes 3-Bromo-4-fluoro-isocyanatomethylbenzene the ideal starting material for any agrochemical research program exploring this chemical space, offering a clear path to strong, defensible intellectual property and a validated route to active ingredients.

Process Chemistry: Optimizing Key Coupling Reactions

The enhanced electrophilicity of the isocyanate group due to dual halogenation [3] makes this compound highly reactive in nucleophilic additions. This property is critical for improving reaction efficiency in large-scale synthesis. For process chemists, selecting 3-Bromo-4-fluoro-isocyanatomethylbenzene over less reactive analogs can lead to reduced cycle times, higher throughput, and lower manufacturing costs for advanced pharmaceutical intermediates.

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